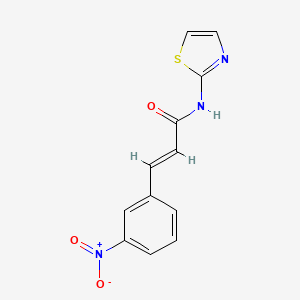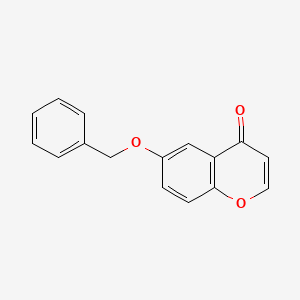![molecular formula C18H20N2O4 B11999527 N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Condensation with Hydrazine Derivative: The resulting 2-(2,4-dimethylphenoxy)-acetic acid is then reacted with a hydrazine derivative, such as 1-(2,5-dihydroxyphenyl)-ethanone, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Gene Expression Modulation: The compound may influence the expression of certain genes, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: A precursor in the synthesis of the target compound.
1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE: Another precursor in the synthesis.
Phenoxyacetic Acid Derivatives: A class of compounds with similar structures and properties.
Uniqueness
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and hydrazide functionalities make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11-4-7-17(12(2)8-11)24-10-18(23)20-19-13(3)15-9-14(21)5-6-16(15)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-13+ |
InChI Key |
DZYFNWSIQBFEIG-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=C(C=CC(=C2)O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



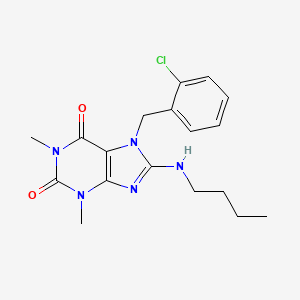

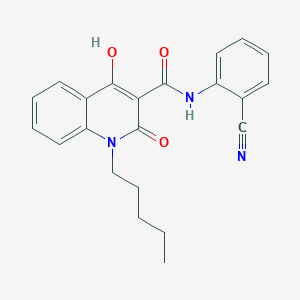

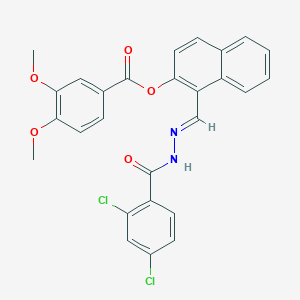
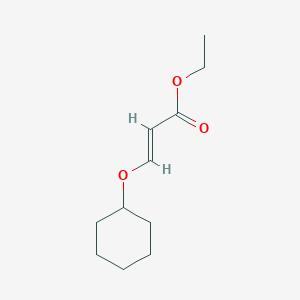
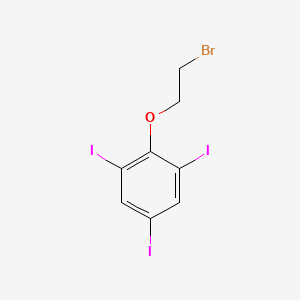
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
